REACTION_SMILES
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[C:25]([O:26][OH:27])(=[O:28])[CH3:29].[CH3:16][N:17]([CH3:18])[C:19]([N:20]([CH3:21])[CH3:22])=[NH:23].[Cl:30][CH2:31][CH2:32][Cl:33].[I:24].[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[C:12](=[N:14][NH2:15])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1>>[cH:1]1[cH:2][cH:3][cH:4][c:5]2[c:13]1[C:12](=[N+:14]=[N-:15])[c:11]1[c:6]-2[cH:7][cH:8][cH:9][cH:10]1
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Name
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CC(=O)OO
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C(=N)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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I
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NN=C1c2ccccc2-c2ccccc21
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Name
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Type
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product
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Smiles
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[N-]=[N+]=C1c2ccccc2-c2ccccc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |